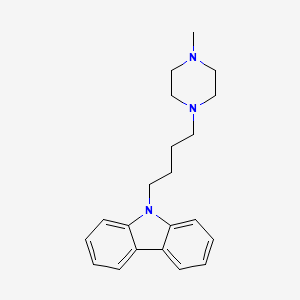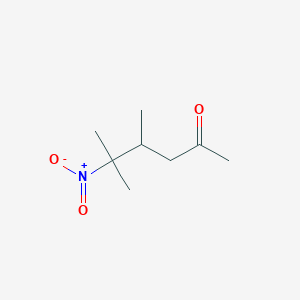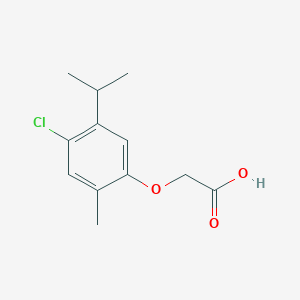
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro, isopropyl, and methyl group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-methylphenoxyacetic acid with thionyl chloride to introduce the chloro group, followed by alkylation with isopropyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated phenoxyacetic acid derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with herbicidal or antimicrobial properties.
Mécanisme D'action
The mechanism of action of (4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes. The pathways involved include the modulation of gene expression and interference with cell division and elongation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Another phenoxyacetic acid derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a more complex structure due to additional chloro groups.
Uniqueness
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is unique due to the specific positioning of its chloro, isopropyl, and methyl groups, which confer distinct chemical properties and biological activity. Its selective action on certain plant species makes it a valuable compound in agricultural applications .
Propriétés
Numéro CAS |
5825-95-6 |
|---|---|
Formule moléculaire |
C12H15ClO3 |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-7(2)9-5-11(16-6-12(14)15)8(3)4-10(9)13/h4-5,7H,6H2,1-3H3,(H,14,15) |
Clé InChI |
RVJDCUKBSVUDTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OCC(=O)O)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


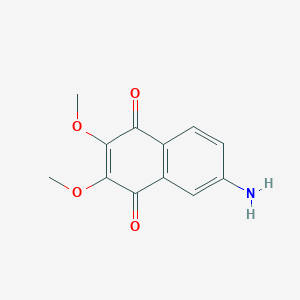
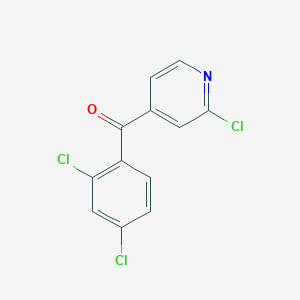
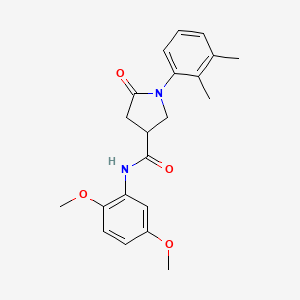
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
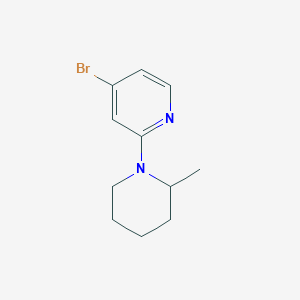
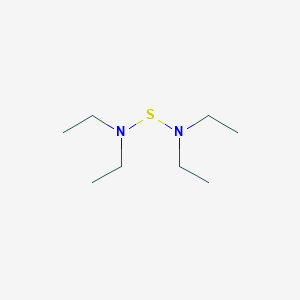
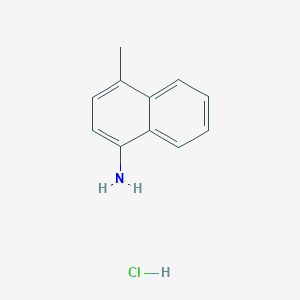

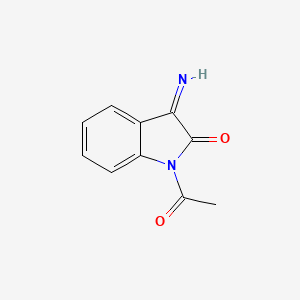
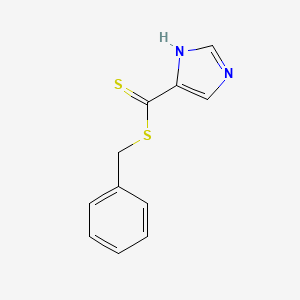
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
